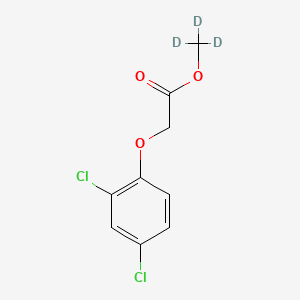
2,4-D methyl ester-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-D methyl ester-d3, also known as methyl 2,4-dichlorophenoxyacetate-d3, is a deuterated form of the herbicide 2,4-D methyl ester. This compound is primarily used in scientific research to study the behavior and metabolism of 2,4-D methyl ester in various environments. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing chemical reactions and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D methyl ester-d3 involves the esterification of 2,4-dichlorophenoxyacetic acid with deuterated methanol (CD3OD). The reaction typically occurs in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+CD3OD→2,4-D methyl ester-d3+H2O
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 2,4-dichlorophenoxyacetic acid and deuterated methanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-D methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: The compound can be oxidized to form different chlorinated phenoxyacetic acid derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: 2,4-dichlorophenoxyacetic acid and deuterated methanol.
Oxidation: Chlorinated phenoxyacetic acid derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2,4-D methyl ester-d3 is widely used in scientific research for several purposes:
Environmental Studies: To trace the degradation and movement of 2,4-D methyl ester in soil and water.
Metabolic Studies: To study the metabolism of 2,4-D methyl ester in plants and animals.
Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques to quantify 2,4-D methyl ester and its metabolites.
Herbicide Research: To understand the mode of action and resistance mechanisms of 2,4-D methyl ester in weeds.
Mécanisme D'action
2,4-D methyl ester-d3 functions similarly to 2,4-D methyl ester by mimicking the natural plant hormone auxin. It disrupts the normal growth processes in plants, leading to uncontrolled growth and eventually plant death. The compound targets auxin receptors and signaling pathways, causing abnormal cell division and elongation.
Comparaison Avec Des Composés Similaires
2,4-D methyl ester-d3 is compared with other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: The parent compound, which is less volatile and more water-soluble.
2,4-D ethylhexyl ester: Another ester form with different volatility and absorption characteristics.
Methyl 2,4-dichlorophenoxyacetate: The non-deuterated form, used widely as a herbicide.
Uniqueness
The uniqueness of this compound lies in its deuterium atoms, which make it an excellent tracer for studying the behavior and metabolism of 2,4-D methyl ester. This property is particularly valuable in environmental and metabolic studies, where precise tracking of the compound is essential.
Similar Compounds
- 2,4-Dichlorophenoxyacetic acid
- 2,4-D ethylhexyl ester
- Methyl 2,4-dichlorophenoxyacetate
- 2,4-D butyl ester
- 2,4-D isobutyl ester
- 2-methyl-4-chlorophenoxyacetic acid (MCPA)
Propriétés
Formule moléculaire |
C9H8Cl2O3 |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
trideuteriomethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C9H8Cl2O3/c1-13-9(12)5-14-8-3-2-6(10)4-7(8)11/h2-4H,5H2,1H3/i1D3 |
Clé InChI |
HWIGZMADSFQMOI-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
COC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















